molecular formula C20H21N3O4S B2998118 (1-(4-methylbenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone CAS No. 1251623-69-4

(1-(4-methylbenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone

Cat. No.: B2998118
CAS No.: 1251623-69-4
M. Wt: 399.47
InChI Key: HYUBZAMAQCLMJL-UHFFFAOYSA-N
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Description

(1-(4-methylbenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone is a synthetic small molecule belonging to a class of benzothiadiazine derivatives. This compound features a benzothiadiazine dioxide core structure substituted with a 4-methylbenzyl group and a morpholino methanone moiety . The presence of the sulfone (dioxide) group is a key structural characteristic that can influence the compound's electronic properties and potential binding affinity with biological targets . The morpholine ring is a common pharmacophore found in molecules with diverse biological activities, often contributing to solubility and pharmacokinetic profiles. While the specific research applications and mechanism of action for this precise compound are not fully delineated in public literature, structural analogs within this chemical family are of significant interest in medicinal chemistry and drug discovery research . Researchers may investigate this compound as a potential scaffold for developing enzyme inhibitors or as a chemical probe to study specific biological pathways. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers should conduct their own experiments to determine the compound's suitability for specific investigational purposes.

Properties

IUPAC Name

[1-[(4-methylphenyl)methyl]-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-15-6-8-16(9-7-15)14-23-17-4-2-3-5-18(17)28(25,26)19(21-23)20(24)22-10-12-27-13-11-22/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYUBZAMAQCLMJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3S(=O)(=O)C(=N2)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (1-(4-methylbenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone is a derivative of the benzo[e][1,3,4]thiadiazine class, known for its diverse biological activities and potential therapeutic applications. This article aims to explore the biological activity of this compound, highlighting its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C20_{20}H21_{21}N3_3O4_4S
  • Molecular Weight : 399.47 g/mol
  • CAS Number : 1251623-69-4

The compound features a benzo[e][1,3,4]thiadiazine core with a morpholino group, which enhances its chemical reactivity and potential biological interactions.

Biological Activities

Research indicates that compounds with similar structural motifs often exhibit significant biological activities. The presence of the thiadiazine and morpholino groups suggests various pharmacological properties:

  • Anticancer Activity : Thiadiazole derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, studies on related compounds demonstrated effective inhibition against cancer cell lines such as HEPG2 with EC50_{50} values comparable to established drugs .
  • MAO Inhibition : Some derivatives demonstrate inhibitory activity against monoamine oxidase (MAO), which is crucial in regulating neurotransmitters. For example, certain thiadiazole compounds have been identified as potent MAO-A inhibitors with IC50_{50} values in the low micromolar range .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Thiadiazine Core : Cyclization of appropriate precursors under basic conditions.
  • Introduction of the Benzyl Group : Nucleophilic substitution using 4-methylbenzyl chloride.
  • Attachment of the Morpholino Group : Another nucleophilic substitution involving morpholine.

These methods require careful control of reaction conditions to ensure high yields and purity.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of thiadiazole derivatives:

  • Antiproliferative Studies :
    • A series of 1,3,4-thiadiazole derivatives were synthesized and screened for their activity against various cancer cell lines. The most potent compound exhibited an EC50_{50} value of 10.28 μg/mL against HEPG2 cells .
  • MAO Inhibition Studies :
    • In vitro assays demonstrated that certain derivatives showed significant MAO-A inhibitory activity. For example, compound 6b was identified as a potent inhibitor with an IC50_{50} value of 0.060 ± 0.002 μM .

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with other related compounds:

Compound NameStructureBiological Activity
(1-(4-chlorobenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanoneStructurePotential anticancer agent
(1-(4-fluorobenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanoneStructureEnhanced lipophilicity

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The target compound shares structural motifs with several classes of heterocycles, including thiazinanes, thiadiazoles, and thiazolidinones. Key comparisons are summarized below:

Compound Class Core Structure Substituents/Modifications Key Features Reference
Benzothiadiazine dioxides Benzo[e][1,3,4]thiadiazine 4-Methylbenzyl, morpholino methanone Fused aromatic ring; sulfone groups enhance stability
Thiazinane dioxides (e.g., 35 ) 1,2-Thiazinane 4-Bromo-3,5-dimethylphenoxy Six-membered ring with sulfone; synthesized via ring-opening reactions
Thiadiazoles (e.g., 3d ) 1,2,3-Thiadiazole 2-Methylphenoxy, phenyl Five-membered ring; sulfur and nitrogen atoms; aryloxy substituents
Thiazolidinones (e.g., 3 ) Thiazolidine-4-one Morpholinoimino, benzylidene Five-membered ring; ketone and imine groups; high synthetic yields (~81%)
Thiadiazinones (e.g., 2a ) 1,2,6-Thiadiazin-4-one 3-Methylmorpholino Six-membered ring; chlorine substituent; morpholino functionalization

Substituent Effects

  • Morpholino Group: The morpholino methanone in the target compound contrasts with morpholinoimino groups in thiazolidinones (e.g., 3 in ).
  • 4-Methylbenzyl vs. Aryloxy/Thio Groups: Unlike thiadiazoles (e.g., 3d) with phenoxy substituents, the 4-methylbenzyl group in the target compound introduces lipophilicity, which could enhance membrane permeability but reduce aqueous solubility .
  • Sulfone vs.

Pharmacological Activities

While direct data on the target compound are unavailable, structurally related compounds exhibit notable activities:

  • Thiadiazoles : Compounds such as 3d and 6a-j () are explored for antimicrobial and anticancer applications due to their electrophilic sulfur centers .
  • Thiazolidinones: Morpholino-containing analogs (e.g., 3) show promise in enzyme inhibition, with yields exceeding 80% in synthesis .
  • Thiadiazinones: Morpholino-substituted derivatives (e.g., 2a) are synthesized under mild conditions (THF, 20°C) and may target neurological pathways .

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